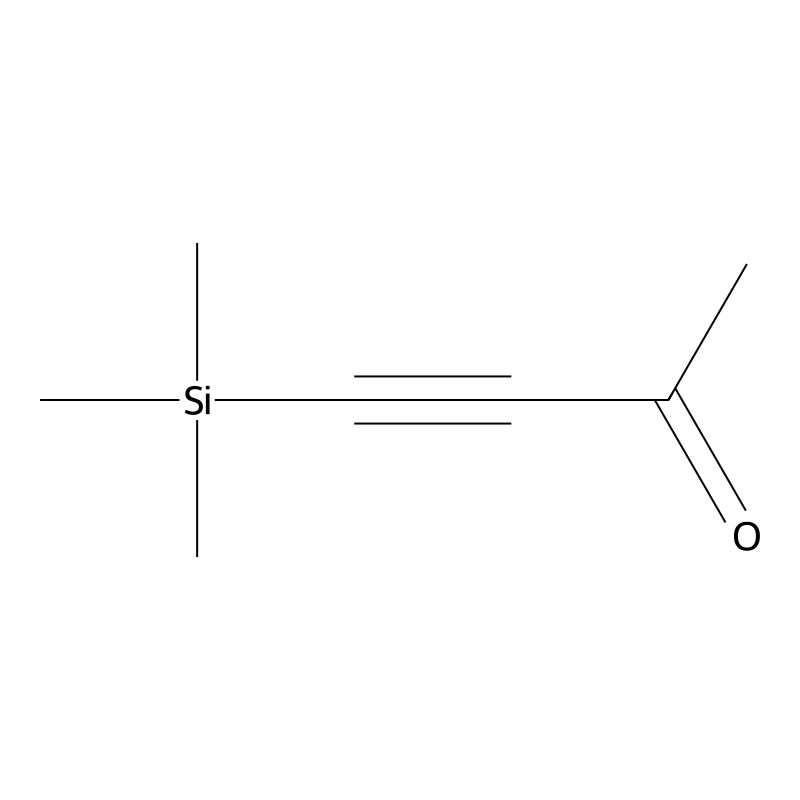

4-(Trimethylsilyl)-3-butyn-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-(Trimethylsilyl)-3-butyn-2-one (CAS Number: 5930-98-3) is an organic molecule containing a trimethylsilyl group, a ketone group, and a terminal alkyne group. It is a colorless liquid with a boiling point of 156 °C and a density of 0.854 g/mL at 25 °C. The synthesis of 4-(Trimethylsilyl)-3-butyn-2-one has been reported in several scientific publications, and its structure has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [, ].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 4-(Trimethylsilyl)-3-butyn-2-one, its unique structure suggests potential applications in various areas:

- Organic synthesis: The presence of the alkyne group makes 4-(Trimethylsilyl)-3-butyn-2-one a valuable building block for the synthesis of more complex molecules through various coupling reactions, such as click chemistry [].

- Medicinal chemistry: The trimethylsilyl group can be used as a protecting group in the synthesis of pharmaceuticals, and the alkyne functionality can be utilized for further modifications to introduce desired functionalities.

- Material science: The combination of the alkyne and ketone functionalities may enable the exploration of 4-(Trimethylsilyl)-3-butyn-2-one in the development of novel materials with specific properties, such as self-assembly or conductivity [].

4-(Trimethylsilyl)-3-butyn-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butynone structure. Its molecular formula is C7H12OSi, and it has a molar mass of 140.26 g/mol. This compound appears as a colorless to light yellow liquid with a density of 0.854 g/mL at 25°C, a boiling point of 156°C, and a melting point of 99°C . It is known for its utility in organic synthesis, particularly as an intermediate in various

4-(Trimethylsilyl)-3-butyn-2-one exhibits versatile reactivity, participating in several important chemical transformations:

- Asymmetric Bioreduction: This compound can be biocatalytically reduced to produce enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol using various microbial strains, showcasing its potential in producing chiral compounds .

- Cycloaddition Reactions: It acts as an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts, leading to the formation of functionalized indolizines .

- Nucleophilic Additions: The carbonyl group in 4-(trimethylsilyl)-3-butyn-2-one is susceptible to nucleophilic attack, allowing for various modifications and derivatizations.

The biological activity of 4-(trimethylsilyl)-3-butyn-2-one is primarily observed through its metabolic transformations. The compound has been studied for its potential in asymmetric bioreduction processes, where it is converted into valuable chiral alcohols. These transformations are facilitated by specific strains of microorganisms that exhibit high enantioselectivity, making this compound significant in the field of biocatalysis and pharmaceutical synthesis .

Several methods exist for synthesizing 4-(trimethylsilyl)-3-butyn-2-one:

- Alkynylation Reactions: The compound can be synthesized via alkynylation of appropriate precursors using trimethylsilyl reagents.

- Reduction Reactions: Starting from corresponding ketones or alkynes, reduction reactions can yield this compound effectively.

- Biocatalytic Methods: Utilizing microbial strains for asymmetric reduction not only synthesizes the compound but also enhances its enantiomeric purity .

4-(Trimethylsilyl)-3-butyn-2-one finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Chemistry: Due to its ability to produce chiral alcohols, it is valuable in the pharmaceutical industry for drug development.

- Material Science: Its unique properties make it useful in developing new materials and coatings.

Interaction studies involving 4-(trimethylsilyl)-3-butyn-2-one primarily focus on its reactivity with biological systems and other chemical entities. Research has shown that this compound can interact with various enzymes during biocatalytic processes, influencing reaction pathways and selectivity . Additionally, studies on its interactions with ionic liquids have revealed enhanced biocatalytic efficiencies, indicating potential improvements in synthetic methodologies.

Several compounds share structural similarities with 4-(trimethylsilyl)-3-butyn-2-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Butyn-2-one | Alkyne | Lacks the trimethylsilyl group; simpler structure |

| 4-(Trimethylsilyl)-1-butyne | Alkyne | Different position of the trimethylsilyl group |

| 4-Methyl-3-butyn-2-one | Ketone | Contains a methyl group instead of a trimethylsilyl |

| 1-(Trimethylsilyl)-1-butyne | Alkyne | Trimethylsilyl group at terminal position |

The uniqueness of 4-(trimethylsilyl)-3-butyn-2-one lies in its specific combination of functional groups and the ability to participate in unique

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction represents one of the most versatile methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, employing palladium catalysts in conjunction with copper co-catalysts [1]. This reaction has proven particularly valuable in the synthesis of silyl-substituted alkyne derivatives, including 4-(trimethylsilyl)-3-butyn-2-one and related compounds [2].

The fundamental mechanism involves the palladium-catalyzed coupling of trimethylsilyl-protected alkynes with appropriate halide precursors under mild reaction conditions [1]. Research has demonstrated that trimethylsilyl groups provide excellent protection during Sonogashira coupling reactions, as the carbon-silicon bond remains intact under standard reaction conditions while enabling selective functionalization at the terminal alkyne position [2].

Studies have shown that the reaction tolerates various functional groups and can be performed under copper-free conditions when using specialized palladium catalysts [5]. The use of oxime-derived chloro-bridged palladacycles as pre-catalysts has enabled efficient coupling reactions with deactivated aryl bromides and chlorides in aqueous media under microwave irradiation [5].

Table 1: Sonogashira Coupling Conditions for Trimethylsilyl Alkynes

| Catalyst System | Temperature (°C) | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Palladium dichloride bis(triphenylphosphine) + Copper iodide | Room temperature | Triethylamine | Triethylamine | 77 | [4] |

| Oxime palladacycle + XPhos | 130 | Water | Pyrrolidine | 70-95 | [5] |

| Palladium acetate + Copper iodide | 100 | Toluene | Triethylamine | 65-85 | [7] |

The selective deprotection of trimethylsilyl groups in Sonogashira products has been achieved using hexafluorosilicic acid as a mild and efficient reagent [7]. This methodology enables the synthesis of unsymmetrical acetylenes through a sequential Sonogashira coupling-deprotection-Sonogashira coupling sequence [7].

Silylation of Alkynyl Precursors

The introduction of trimethylsilyl groups onto alkynyl precursors represents a fundamental transformation in the synthesis of 4-(trimethylsilyl)-3-butyn-2-one [43]. Trimethylsilyl groups serve dual purposes as both protecting groups and activating moieties that enhance the stability and reactivity of acetylenic compounds [43].

The most common approach involves the reaction of terminal alkynes with trimethylsilyl chloride in the presence of suitable bases such as triethylamine or pyridine [43]. This transformation proceeds through an nucleophilic substitution mechanism at the silicon center, resulting in the formation of a stable silicon-carbon bond [43].

Table 2: Silylation Methods for Terminal Alkynes

| Silylating Agent | Catalyst | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Trimethylsilyl chloride | Triethylamine | Room temperature, 2-4 hours | 85-95 | Exclusive C-silylation |

| Bis(trimethylsilyl)acetamide | Tetramethylammonium pivalate | Room temperature, 12 hours | 78-92 | Concurrent O/N-silylation |

| Trimethylsilyl triflate | Zinc chloride | 0°C, 1 hour | 70-88 | C-silylation preferred |

The mechanism of carboxylate-catalyzed silylation involves initial silyl transfer from the silylating agent to the pivalate anion, followed by deprotonation of the terminal alkyne and subsequent silylation of the resulting alkynide anion [44]. Hammett studies have confirmed that the deprotonation step is turnover-determining, with a ρ value of +1.4 indicating the formation of carbanionic intermediates [44].

Biocatalytic Reduction Pathways

Biocatalytic approaches to 4-(trimethylsilyl)-3-butyn-2-one synthesis have focused primarily on the enantioselective reduction of the ketone functionality using alcohol dehydrogenases and related enzymes [9] [10]. These methods offer environmentally benign alternatives to traditional chemical reduction processes while providing excellent stereochemical control [9].

The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by immobilized Candida parapsilosis cells has been extensively studied [38]. Research has demonstrated that hydrophilic ionic liquids can serve as co-solvents to improve the efficiency of whole-cell biocatalytic reductions [38]. Among various ionic liquids examined, 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate was identified as the most effective co-solvent for enhancing substrate solubility and enzyme activity [38].

Ene-reductases have shown promise for the selective bioreduction of electron-deficient alkynes to alkenes [10]. Studies have revealed that alkynes bearing ketone functionalities can be effectively reduced with excellent conversions and stereoselectivities [10]. The reaction scope encompasses various aromatic substrates with conversions reaching 99% and stereoselectivities exceeding 99:1 [10].

Table 3: Biocatalytic Reduction Systems for Alkyne-Ketone Substrates

| Biocatalyst | Co-solvent System | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Candida parapsilosis cells | 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate | 30 | 85-95 | >99 |

| Ene-reductase OYE2 | Ammonium formate buffer | 30 | 97 | >99.8 |

| Ene-reductase YqjM-v1 | Methylammonium formate | 10 | >99 | 99:1 |

The mechanism of enzymatic alkyne reduction involves the transfer of hydride from nicotinamide adenine dinucleotide phosphate to the enzyme's flavin cofactor, followed by Michael-type addition to the conjugated carbon-carbon triple bond [14]. The stereochemical outcome depends on the specific enzyme employed, with different ene-reductases providing complementary selectivities [13].

Advanced Catalytic Systems

Ionic Liquid-Containing Co-Solvent Systems

Ionic liquids have emerged as versatile media for the synthesis and functionalization of 4-(trimethylsilyl)-3-butyn-2-one derivatives [23] [24]. These systems offer unique advantages including tunable polarity, negligible vapor pressure, and enhanced substrate solubility [25].

The application of ionic liquids as co-solvents in biocatalytic transformations has shown particular promise [38]. Research has demonstrated that hydrophilic ionic liquids can significantly improve the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by whole-cell biocatalysts [38]. The mechanism involves the ionic liquid serving as a phase-transfer agent while maintaining enzyme activity and stereoselectivity [38].

Basic ionic liquids have found applications in various catalytic processes relevant to alkyne functionalization [25] [28]. Imidazolium-based ionic liquids with hydroxide anions have been employed as both solvents and catalysts for carbon-carbon bond formation reactions [28]. These systems can be recycled multiple times without significant loss of catalytic activity [28].

Table 4: Ionic Liquid Co-Solvent Systems for Alkyne Transformations

| Ionic Liquid | Co-solvent | Application | Improvement Factor | Recyclability |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium acetate | Dimethylformamide | Cellulose dissolution | 5.61 g/100g increase | >5 cycles |

| 1-(2'-Hydroxyl)ethyl-3-methylimidazolium nitrate | Water | Biocatalytic reduction | 15-20% yield increase | >3 cycles |

| Tetramethylammonium pivalate | Acetonitrile | Alkyne silylation | Enhanced selectivity | >9 cycles |

The selection of appropriate ionic liquid-co-solvent combinations depends on the specific transformation and substrate requirements [23]. Polar aprotic co-solvents such as dimethylformamide have been shown to enhance the dissolution capacity of ionic liquids without disrupting the hydrogen-bonding interactions essential for catalytic activity [23].

Gold-Catalyzed Cis-Difunctionalization

Gold catalysis has revolutionized the field of alkyne functionalization, offering unique reactivity patterns not accessible through traditional transition metal catalysis [15] [17] [20]. The development of gold-catalyzed cis-difunctionalization reactions has provided new pathways for the synthesis of complex molecular architectures from simple alkyne precursors [15].

Photosensitizer-free visible light-mediated gold-catalyzed cis-difunctionalization of silyl-substituted alkynes has been demonstrated with excellent regioselectivity and functional group compatibility [15] [18]. The reaction shows remarkable chemoselectivity toward silyl-substituted alkynes, with trimethylsilyl groups directing the regioselectivity of the transformation [18].

The mechanism involves excitation of aryl diazonium salts under visible light irradiation, followed by single-electron transfer to the gold catalyst and subsequent alkyne insertion and reductive elimination [17]. Density functional theory calculations have confirmed that the cis-difunctionalization pathway is energetically favored over alternative reaction modes [17].

Table 5: Gold-Catalyzed Cis-Difunctionalization Conditions

| Gold Catalyst | Light Source | Temperature (°C) | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|---|

| Tricyclohexylphosphine gold chloride | Blue light emitting diode | 25 | 60-85 | >95:5 |

| N-Heterocyclic carbene gold chloride | Visible light | 40 | 70-95 | >99:1 |

| Bis(triphenylphosphine) gold chloride | Sunlight | 30 | 45-75 | >90:10 |

Recent advances have extended gold-catalyzed alkyne functionalization to include four-component reactions that simultaneously construct carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds [16] [20]. These transformations proceed through vinyl-gold intermediates that exhibit nucleophilic character toward electrophilic coupling partners [20].

Process Optimization and Scalability

The development of scalable synthetic routes to 4-(trimethylsilyl)-3-butyn-2-one requires careful consideration of reaction conditions, catalyst loading, and process economics [30] [31]. Process optimization strategies focus on maximizing yield and selectivity while minimizing waste generation and energy consumption [29].

Continuous manufacturing techniques have emerged as superior alternatives to traditional batch processing for alkyne synthesis [31]. These methods provide enhanced control over reaction parameters and enable real-time monitoring and adjustment of process conditions [31]. The transition from batch to continuous processes typically results in improved product quality and reduced production cycle times [31].

Scale-up considerations for 4-(trimethylsilyl)-3-butyn-2-one synthesis include reaction kinetics characterization, heat transfer optimization, and safety assessment [33] [34]. The mixing requirements become increasingly critical at larger scales, as inadequate mixing can lead to hot spots and non-uniform reaction conditions [34].

Table 6: Scale-Up Parameters for Alkyne Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |

|---|---|---|---|---|

| Reaction Volume | 0.1-1 L | 10-100 L | >1000 L | Heat dissipation, mixing |

| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% | Economic viability |

| Reaction Time | 2-12 hours | 4-8 hours | 6-12 hours | Productivity optimization |

| Yield | 70-95% | 75-90% | 80-95% | Process robustness |

Advanced process analytical technology enables real-time monitoring of reaction progress and product quality during scale-up operations [37]. Automated reaction optimization platforms can systematically explore reaction conditions to identify optimal parameters for large-scale synthesis [37]. These tools facilitate the transition from discovery to manufacturing by providing comprehensive data on reaction performance across different scales [37].

Biocatalytic Reduction Systems

Candida parapsilosis and Acetobacter sp. Bioreduction

The enantioselective reduction of 4-(trimethylsilyl)-3-butyn-2-one represents a critical biotransformation for producing enantiomerically pure silicon-containing alcohols. Two primary bacterial systems have emerged as highly effective biocatalysts for this process: Candida parapsilosis CCTCC M203011 and Acetobacter sp. CCTCC M209061 [1] [2] [3].

Candida parapsilosis CCTCC M203011 demonstrates exceptional stereoselectivity in the reduction of 4-(trimethylsilyl)-3-butyn-2-one to (S)-4-(trimethylsilyl)-3-butyn-2-ol. The organism employs nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) as the primary coenzyme, with the reduction mechanism proceeding through whole-cell biocatalysis that ensures efficient coenzyme regeneration [2] [3]. The biocatalytic process operates through simultaneous reduction of the substrate while converting NADPH to NADP+, with 2-propanol serving as a co-substrate that undergoes oxidation to acetone, thereby regenerating NADPH from NADP+ [2] [4].

In contrast, Acetobacter sp. CCTCC M209061 exhibits exclusive anti-Prelog stereoselectivity, producing (R)-4-(trimethylsilyl)-3-butyn-2-ol with maximum yields of 71% and enantiomeric excess values exceeding 99% [1] [5]. This strain, isolated from Chinese kefir grains, represents a novel bacterial biocatalyst with unique stereochemical preferences that complement the Prelog-selective Candida parapsilosis system [6].

The molecular basis for enantioselectivity in these systems involves specific alcohol dehydrogenases with distinct active site architectures. Candida parapsilosis possesses a novel alcohol dehydrogenase with anti-Prelog stereospecificity, characterized by a molecular mass of approximately 27 kilodaltons [7]. The enzyme exhibits optimal activity at pH 5.0 to 7.5 for reduction reactions and demonstrates remarkable thermal stability [8].

Substrate Specificity and Reaction Kinetics

The substrate specificity of 4-(trimethylsilyl)-3-butyn-2-one reduction systems demonstrates distinct kinetic parameters and tolerance levels. Candida parapsilosis CCTCC M203011 exhibits optimal performance at substrate concentrations of 3.0 millimolar in aqueous systems, with pronounced substrate inhibition occurring at higher concentrations [2] [3]. However, in ionic liquid-containing biphasic systems, substrate tolerance increases dramatically to 24 millimolar, representing an eight-fold improvement in substrate capacity [4].

The reaction kinetics follow Michaelis-Menten behavior with apparent Km values varying significantly based on the reaction medium. In aqueous buffer systems, the initial reaction rate reaches 14.5 micromoles per hour per gram of cell wet mass [2]. Enhanced ionic liquid systems, particularly those containing 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate, achieve initial reaction rates of 17.3 micromoles per hour per gram of cell wet mass [2].

Acetobacter sp. CCTCC M209061 demonstrates different kinetic characteristics, with optimal substrate concentrations of 6.0 millimolar and maximum specific activities of 34.66 micromoles per minute per gram dry weight of cells [5]. The enzyme exhibits first-order kinetics with respect to substrate concentration within the optimal range, with kinetic constants determined through experimental modeling [5].

Temperature dependence studies reveal optimal reaction temperatures of 30°C for both systems, with significant activity loss occurring above 35°C due to cellular deactivation [2] [5]. pH optimization indicates optimal values between 5.0 and 5.5, with the enzyme systems maintaining high enantiomeric excess values across pH ranges from 3.0 to 7.0 [2] [4].

Asymmetric Catalytic Systems

Ionic Liquid-Mediated Chiral Induction

Ionic liquid-mediated systems have revolutionized the enantioselective reduction of 4-(trimethylsilyl)-3-butyn-2-one through enhanced biocompatibility and improved mass transfer characteristics. The most effective ionic liquid identified for this transformation is 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3), which provides optimal chiral induction while maintaining excellent operational stability [2] [3].

The mechanism of chiral induction in ionic liquid systems involves multiple factors: enhanced cell membrane permeability, reduced substrate and product toxicity, and improved partitioning of reactive species [2] [9]. Hydrophilic ionic liquids function as co-solvents that increase membrane permeability while reducing inhibitory effects of both substrate and product on cellular metabolism [3].

Water-immiscible ionic liquids, particularly 1-butyl-3-methylimidazolium hexafluorophosphate (C4MIM·PF6), create biphasic systems that effectively extract toxic substrates and products from the aqueous phase containing the biocatalyst [4]. The partition coefficients for 4-(trimethylsilyl)-3-butyn-2-one and its corresponding alcohol in C4MIM·PF6/buffer systems reach 56.3 and 26.2, respectively, providing substantial protection for the cellular biocatalyst [4].

The chiral induction mechanism operates through preferential binding of the prochiral ketone to the enzyme active site, followed by stereoselective hydride transfer from NADPH. The ionic liquid environment stabilizes the enzyme conformation while facilitating substrate access and product release [10].

Operational Stability of Immobilized Biocatalysts

Immobilization strategies significantly enhance the operational stability of biocatalysts used for 4-(trimethylsilyl)-3-butyn-2-one reduction. Calcium alginate immobilization provides optimal cell entrapment with minimal activity loss, maintaining 85% of free cell activity while dramatically improving reusability [5].

The immobilization matrix creates a protective microenvironment that shields cells from mechanical stress and chemical deactivation [5]. Chitosan coating of alginate beads further enhances mechanical strength and reduces swelling, enabling use for up to 25 reaction cycles while retaining greater than 50% of initial activity [5].

Mass transfer analysis of immobilized systems reveals negligible external mass transfer limitations, with Damkohler modulus values much less than unity [5]. Internal mass transfer effects are moderate, with effectiveness factors between 0.8 and 0.9 and Thiele modulus values between 0.3 and 1.0, indicating that chemical reaction rather than diffusion controls the overall process rate [5].

The operational stability is enhanced through reactivation protocols involving 24-hour recultivation periods that restore full catalytic activity [5]. This regeneration capability enables extended operational lifetimes with multiple reactivation cycles, making the process economically viable for industrial applications.

Stereochemical Outcomes and Enantiomeric Excess

The stereochemical outcomes of 4-(trimethylsilyl)-3-butyn-2-one reduction demonstrate exceptional enantiopurity across various reaction conditions and catalytic systems. Enantiomeric excess values consistently exceed 99% for both Prelog and anti-Prelog selective pathways [1] [2] [3] [4].

Candida parapsilosis systems produce (S)-4-(trimethylsilyl)-3-butyn-2-ol with enantiomeric excess values greater than 99.9% across substrate concentrations ranging from 1.5 to 12 millimolar [2]. The stereochemical integrity remains constant despite variations in pH (3.0-7.0), temperature (20-45°C), and ionic liquid content (2.5-30% volume/volume) [2] [3].

Acetobacter sp. CCTCC M209061 consistently produces (R)-4-(trimethylsilyl)-3-butyn-2-ol with enantiomeric excess values exceeding 99% [1] [6]. The anti-Prelog selectivity results from the unique active site architecture of the bacterial alcohol dehydrogenase, which preferentially accommodates the substrate in an orientation favoring R-configured product formation [7] [8].

The exceptional enantiomeric excess values reflect the high degree of stereochemical control exerted by the enzyme active sites. Molecular modeling studies suggest that the trimethylsilyl group provides crucial steric interactions that enforce stereoselective binding and subsequent hydride transfer [11].

Product analysis confirms the absolute configuration through chiral gas chromatography and optical rotation measurements [2] [4]. The stereochemical assignments are consistent with established mechanistic understanding of alcohol dehydrogenase-catalyzed reductions and conform to expected Prelog or anti-Prelog selectivity patterns [7].

The remarkable stereochemical consistency across diverse reaction conditions demonstrates the robustness of these enzymatic systems for producing enantiomerically pure organosilicon compounds. This reliability is essential for pharmaceutical and materials applications where stereochemical purity directly impacts biological activity and material properties [12] [13].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Wikipedia

Dates

Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020